Pinocarveol

描述

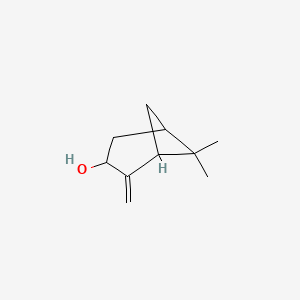

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3917-59-7 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC 名称 |

(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |

InChI 键 |

LCYXQUJDODZYIJ-HRDYMLBCSA-N |

SMILES |

CC1(C2CC1C(=C)C(C2)O)C |

手性 SMILES |

CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |

规范 SMILES |

CC1(C2CC1C(=C)C(C2)O)C |

密度 |

0.977-0.983 |

其他CAS编号 |

5947-36-4 1674-08-4 3917-59-7 19894-98-5 |

物理描述 |

Viscous, light yellow oil; Warm, woody-balsamic aroma |

Pictograms |

Irritant |

溶解度 |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

同义词 |

2(10)-pinen-3-ol 6,6-dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol 6,6-dimethyl-3-hydroxy-2-methylenebicyclo(3.1.1)heptane pinocarveol |

产品来源 |

United States |

Occurrence and Natural Distribution of Pinocarveol

Botanical Sources and Essential Oil Composition

Pinocarveol is a constituent of essential oils derived from a diverse range of plant families. Its presence and concentration can vary significantly depending on the plant species, geographical origin, and environmental conditions benchchem.comtaylorandfrancis.combiodiversityjournal.comresearchgate.net.

Distribution within Plant Tissues and Extracts

This compound is primarily found in the essential oils extracted from various plant parts. Common sources include leaves and aerial parts of plants taylorandfrancis.comresearchgate.netcir-safety.org. It has also been identified in the turpentine (B1165885) and oleoresin of pine trees researchgate.net. Furthermore, it has been detected in mastic gum, a resinous exudate from the Pistacia lentiscus tree researchgate.net.

Table 2: Distribution of this compound in Plant Tissues and Extracts

| Plant Tissue/Extract | Associated Plant Family/Genus | Examples of Species | Presence of this compound | Citation(s) |

| Leaves | Myrtaceae | Eucalyptus globulus | Present | cir-safety.org |

| Leaves | Lamiaceae | Mentha flabellifolius | Present | taylorandfrancis.com |

| Aerial Parts | Cistaceae | Cistus ladanifer | Present | researchgate.net |

| Essential Oil | Pinaceae | Pinus pinaster | Present | benchchem.com, researchgate.net |

| Essential Oil | Pinaceae | Picea abies | Present | wikipedia.org |

| Essential Oil | Asteraceae | Rhaponticum carthamoides | Trace | benchchem.com |

| Essential Oil | Asteraceae | Scrophularia peyronii | Present | benchchem.com |

| Essential Oil | Lamiaceae | Hyssop | Present | foreverest.net |

| Essential Oil | Cyperaceae | Cyperus scariosus | Present | benchchem.com |

| Turpentine | Pinaceae | Pinus merkusii | Present (trans) | researchgate.net |

| Oleoresin | Pinaceae | Pinus oocarpa | Present | researchgate.net |

| Mastic Gum | Anacardiaceae | Pistacia lentiscus | Present ((E)-pinocarveol) | researchgate.net |

Environmental Presence and Emissions

Volatile organic compounds (VOCs) emitted by terrestrial vegetation, including monoterpenes like this compound, play a significant role in the atmospheric composition above forest ecosystems woodj.orgmdpi.com. Forests are considered major emitters of biogenic VOCs (BVOCs), with trees contributing substantially to these emissions mdpi.com. While specific data on the direct environmental emissions of this compound are not detailed in the provided snippets, its presence in plant tissues, particularly needles and bark, suggests that it can be released into the atmosphere through natural processes such as plant respiration, decomposition of plant litter, and volatilization from plant surfaces woodj.orgmdpi.com. The breakdown of senescent or dead plant material, such as pine needles, can also lead to the release of VOCs, including modified terpenes woodj.org. These atmospheric VOCs contribute to the characteristic scent of forests and can influence atmospheric chemistry woodj.orgmdpi.com.

Compound Name List:

this compound

trans-Pinocarveol

(E)-pinocarveol

Biosynthesis and Biotransformation Pathways of Pinocarveol

Enzymatic Biosynthesis in Plants

The formation of pinocarveol within plants is a multi-step process that begins with fundamental building blocks and involves specialized enzymes.

The journey to this compound starts with the universal C5 precursors of all terpenes: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comwikipedia.org These five-carbon units are the fundamental building blocks for the vast array of terpenoid compounds found in nature. mdpi.com Through a head-to-tail condensation reaction, one molecule of IPP and one molecule of DMAPP are joined together by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), a C10 compound. mdpi.comfrontiersin.orgrsc.org GPP is the direct precursor to all monoterpenes, including this compound. mdpi.comdiva-portal.orgresearchgate.net

The synthesis of pinene, a direct precursor to this compound, begins with GPP. rsc.org GPP can isomerize to linaloyl pyrophosphate, which then cyclizes to form the pinyl cation. diva-portal.org This cation is then deprotonated to yield either α-pinene or β-pinene. diva-portal.org The subsequent oxygenation of these pinene isomers leads to the formation of this compound. diva-portal.org

In plants, the biosynthesis of IPP and DMAPP, the essential precursors for monoterpenes like this compound, occurs through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comwikipedia.orgbiorxiv.org While the MVA pathway is primarily responsible for producing precursors for sesquiterpenes and triterpenes, the MEP pathway is the main source of precursors for monoterpenes, diterpenes, and carotenoids. mdpi.comrsc.orgbiorxiv.org

The MEP pathway, also known as the non-mevalonate pathway, starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. wikipedia.orgnih.gov A series of enzymatic steps then converts this initial product into MEP, and ultimately into IPP and DMAPP. wikipedia.orgrsc.orgnih.gov Given that this compound is a monoterpene, the MEP pathway is considered the primary route for supplying the necessary C5 building blocks for its synthesis in plants. mdpi.comnih.gov

Several key enzyme families are instrumental in the biosynthesis of this compound from its precursors.

Monoterpene Synthases (TPSs): These enzymes are responsible for the cyclization of GPP to form the various monoterpene skeletons. numberanalytics.commdpi.com Specifically, pinene synthase catalyzes the conversion of GPP to α-pinene and β-pinene. mdpi.com These synthases are known for their ability to produce multiple products from a single substrate, contributing to the vast diversity of monoterpenes in nature. frontiersin.orgmdpi.com

Cytochrome P450 Monooxygenases (CYPs): Following the formation of the pinene backbone, cytochrome P450 monooxygenases play a critical role in the subsequent oxygenation steps that lead to this compound. numberanalytics.comfrontiersin.org These enzymes introduce hydroxyl groups onto the pinene molecule. For instance, a specific cytochrome P450 enzyme can hydroxylate β-pinene to produce trans-pinocarveol. diva-portal.orgresearchgate.net Studies on the mountain pine beetle have identified specific CYPs, such as CYP6DE1 and CYP345E2, that are involved in the conversion of pinenes to their hydroxylated derivatives, including this compound. researchgate.netresearchgate.net The action of these enzymes is crucial for the final step in the biosynthesis of this compound. diva-portal.org

Microbial and Enzymatic Biotransformation Studies

Microorganisms and their enzymes have been extensively studied for their ability to transform monoterpenes like α-pinene and β-pinene into more valuable oxygenated compounds, including this compound.

The biotransformation of α-pinene and β-pinene is a promising method for producing this compound. Several studies have demonstrated that various microorganisms can convert these abundant and relatively inexpensive monoterpenes into this compound.

From β-Pinene: The biotransformation of β-pinene to trans-pinocarveol has been successfully achieved using various fungi. For example, a psychrotrophic fungus, Chrysosporium pannorum A-1, has shown the ability to convert β-pinene to trans-pinocarveol, with yields significantly enhanced through mutagenesis and adaptation of the fungus. researchgate.netnih.govmdpi.com Aspergillus niger has also been reported to biotransform (-)-β-pinene into (+)-trans-pinocarveol. taylorandfrancis.com

From α-Pinene: While the primary product from β-pinene is often this compound, some microorganisms can also produce this compound from α-pinene. frontiersin.orgscielo.br For instance, Bacillus pallidus BR425 has been shown to degrade α-pinene, yielding both limonene (B3431351) and this compound. frontiersin.orgpreprints.org Cell suspension cultures of Picea abies can also produce trans-pinocarveol from β-pinene. researchgate.net

A diverse range of microorganisms, including bacteria and fungi, have been identified for their role in the production and subsequent degradation of this compound.

Microorganisms for Production:

| Microorganism | Substrate | Key Product(s) | Reference |

|---|---|---|---|

| Chrysosporium pannorum A-1 | β-Pinene | trans-Pinocarveol | researchgate.netnih.govmdpi.com |

| Aspergillus niger | (-)-β-Pinene | (+)-trans-Pinocarveol | taylorandfrancis.com |

| Bacillus pallidus BR425 | α-Pinene, β-Pinene | This compound, Limonene | frontiersin.orgpreprints.org |

| Picea abies (cell culture) | β-Pinene | trans-Pinocarveol | researchgate.net |

Microorganisms for Degradation: Once produced, this compound can be further metabolized or degraded by various microorganisms. For example, Aspergillus niger TBUYN-2 can metabolize (+)-trans-pinocarveol into several other compounds, including (+)-pinocarvone, (-)-3-isopinanone, and (+)-2α-hydroxy-3-pinanone. taylorandfrancis.com Bacteria from genera such as Pseudomonas, Burkholderia, Enterobacter, Klebsiella, and Bacillus have been identified as capable of degrading various monoterpenes, and likely possess the enzymatic machinery to degrade this compound as well. asm.orgnih.gov

Enzymes Involved: The key enzymes in microbial biotransformation are often monooxygenases and dehydrogenases. frontiersin.orgontosight.ai Monooxygenases, particularly cytochrome P450 monooxygenases, are responsible for the initial hydroxylation of pinenes to form this compound. researchgate.netmodelseed.org Subsequently, dehydrogenases can oxidize this compound to pinocarvone (B108684). ontosight.ai While specific monooxygenases have been suggested to be involved in the transformation of pinenes to this compound in organisms like Bacillus pallidus, further experimental evidence is needed to fully characterize these enzymes. frontiersin.orgnih.gov

Metabolic Fate and Derivatization in Biological Systems

The metabolism of this compound in biological systems involves a series of oxidative transformations that lead to a variety of derivatives. These pathways are crucial for understanding the compound's biological activity and its clearance from organisms. The stereochemistry of the this compound isomer, such as cis- or trans-, can influence the resulting metabolites. benchchem.com

In vivo studies and biotransformation experiments, particularly using microorganisms, have elucidated the primary metabolic routes of this compound. The compound undergoes oxidation at several positions on its bicyclic structure, leading to the formation of various ketones and hydroxylated derivatives.

One of the principal metabolic pathways for (+)-trans-pinocarveol involves its oxidation to (+)-pinocarvone. taylorandfrancis.com This conversion is a key step that is also observed when organisms metabolize β-pinene, a precursor from which trans-pinocarveol is formed. researchgate.net Following the formation of pinocarvone, further metabolism can occur, leading to the production of (−)-3-isopinanone, (+)-2α-hydroxy-3-pinanone, and (+)-2α,5-dihydroxy-3-pinanone. taylorandfrancis.com This indicates a cascade of oxidative reactions targeting the pinane (B1207555) skeleton.

Another distinct metabolic pathway for (+)-trans-pinocarveol results in the formation of hydroxylated fenchols. Specifically, it can be metabolized to (+)-6β-hydroxyfenchol. taylorandfrancis.com A further pathway involves the metabolism of (+)-trans-pinocarveol to (−)-6β,7-dihydroxyfenchol, which is thought to proceed through epoxide and diol intermediates. taylorandfrancis.com

The metabolism of cis-pinocarveol (B35165) also proceeds via enzymatic oxidation, yielding pinocarvone and pinocamphone (B1236806) as products. benchchem.com The formation of different metabolites from the cis and trans isomers highlights the stereospecificity of the enzymes involved in their biotransformation.

The table below summarizes the identified metabolites resulting from the biotransformation of this compound.

| Precursor | Metabolite | Metabolic Pathway |

| (+)-trans-Pinocarveol | (+)-Pinocarvone | Oxidation |

| (+)-trans-Pinocarveol | (−)-3-Isopinanone | Oxidation (following conversion to pinocarvone) |

| (+)-trans-Pinocarveol | (+)-2α-Hydroxy-3-pinanone | Oxidation (following conversion to pinocarvone) |

| (+)-trans-Pinocarveol | (+)-2α,5-Dihydroxy-3-pinanone | Oxidation (following conversion to pinocarvone) |

| (+)-trans-Pinocarveol | (+)-6β-Hydroxyfenchol | Hydroxylation |

| (+)-trans-Pinocarveol | (−)-6β,7-Dihydroxyfenchol | Via epoxide and diol intermediates |

| cis-Pinocarveol | Pinocarvone | Enzymatic Oxidation |

| cis-Pinocarveol | Pinocamphone | Enzymatic Oxidation |

This table is generated based on data from scientific research findings. benchchem.comtaylorandfrancis.com

This compound is classified as a bicyclic monoterpenoid and an isoprenoid, a class of compounds fundamentally linked to lipid biochemistry. hmdb.ca Its metabolic processes are associated with general lipid metabolism. foodb.cafoodb.ca The Human Metabolome Database identifies this compound's involvement in the "Lipid metabolism pathway". hmdb.cahmdb.ca

More specifically, its biochemical processes include lipid transport and fatty acid metabolism. foodb.cahmdb.ca As a lipophilic molecule, its transport and distribution in biological systems are governed by principles similar to those for other lipids. The oxidative transformations it undergoes are characteristic of the xenobiotic metabolism that often occurs within lipid-rich cellular environments, such as the membranes of the endoplasmic reticulum where cytochrome P450 enzymes are located.

Synthetic Methodologies and Derivatization Strategies for Pinocarveol

Chemical Synthesis Approaches

The synthesis of pinocarveol primarily relies on the transformation of readily available terpene precursors, such as β-pinene and α-pinene oxide. Several distinct chemical pathways have been established, each offering specific advantages in terms of yield, selectivity, and stereochemical control.

Allylic Oxidation of β-Pinene

A cornerstone method for synthesizing this compound involves the allylic oxidation of β-pinene. This process typically utilizes selenium dioxide (SeO₂) in conjunction with hydrogen peroxide (H₂O₂) as the oxidizing system benchchem.comblogspot.comorgsyn.orgwikipedia.org. The reaction proceeds via the abstraction of an allylic hydrogen from β-pinene, leading to the intermediate pinocarvone (B108684), which is subsequently reduced to this compound benchchem.com.

Reaction Conditions and Yields: A common procedure involves reacting β-pinene with selenium dioxide in tert-butyl alcohol at approximately 40-50°C, with the dropwise addition of 50% aqueous hydrogen peroxide over 90 minutes blogspot.comorgsyn.org. After stirring for an additional period, the product is isolated via distillation. This method can yield 49-55% of trans-pinocarveol blogspot.comorgsyn.org. In industrial settings, turpentine (B1165885), a mixture of α- and β-pinene, can be fractionated to isolate β-pinene, which is then subjected to oxidation with SeO₂ and H₂O₂ at around 90°C for 6 hours, followed by reduction of the intermediate pinocarvone benchchem.com. Gas chromatography analysis of the initial oxidation mixture often shows an 85:15 ratio of pinocarvone to myrtenal (B1677600) benchchem.com.

Table 1: Allylic Oxidation of β-Pinene to this compound

| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) | Key Intermediate | References |

| β-Pinene | SeO₂, H₂O₂ | tert-Butyl alcohol | 40–50 | ~2.5 | 49–55 | Pinocarvone | blogspot.comorgsyn.org |

| β-Pinene | SeO₂, H₂O₂ | Not specified | 90 | 6 | Varies | Pinocarvone | benchchem.com |

| β-Pinene | Pd/HPA-300/SBA-15 (heterogeneous catalyst) | Acetonitrile | Mild | Not specified | Up to 65 | Not specified | researchgate.net |

| β-Pinene | Multifunctional heterogeneous catalysts (Pd/acid) | Not specified | Mild | Not specified | Up to 65 | Not specified | researchgate.nettandfonline.com |

Reduction of Pinocarvone

Pinocarvone, obtained from the oxidation of β-pinene, can be selectively reduced to this compound. The Meerwein-Ponndorf-Verley (MPV) reduction is a well-established method for achieving this transformation, typically employing aluminum isopropoxide (Al(O-iPr)₃) as the catalyst in isopropyl alcohol benchchem.comthermofisher.com. This method is favored for its selectivity in reducing the ketone group without affecting the double bond.

Reaction Conditions and Yields: Under MPV conditions, pinocarvone is refluxed with aluminum isopropoxide in isopropyl alcohol for 3-5 hours, yielding this compound in approximately 56% yield after vacuum distillation benchchem.com. The purity is confirmed by characteristic spectroscopic data, such as hydroxyl absorption around 3330 cm⁻¹ benchchem.com. Triphenylphosphine in dichloromethane (B109758) has also been reported to reduce pinocarvone to trans-pinocarveol with a 61% yield benchchem.com.

Table 2: Reduction of Pinocarvone to this compound

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) | References |

| Pinocarvone | Al(O-iPr)₃ (MPV conditions) | Isopropyl alcohol | Reflux (82–85) | 3–5 | ~56 | benchchem.com |

| Pinocarvone | Triphenylphosphine (Ph₃P) | Dichloromethane | Not specified | Not specified | ~61 | benchchem.com |

Isomerization of Pinene Oxides

The isomerization of pinene oxides, particularly α-pinene oxide, represents another significant route to this compound orgsyn.orglookchem.comd-nb.inforesearchgate.netacs.orgrsc.org. This reaction typically requires an acid catalyst, which can be homogeneous or heterogeneous. While α-pinene oxide isomerization can yield various products, including campholenic aldehyde and trans-carveol, specific conditions can favor this compound formation d-nb.inforesearchgate.netrsc.org.

Catalysts and Conditions: Various acid catalysts have been investigated for the isomerization of α-pinene oxide. These include Lewis acids, Brønsted acids, zeolites, and supported catalysts like zirconium phosphate (B84403) (ZrP) d-nb.inforesearchgate.netacs.orgresearchgate.netresearchgate.netscispace.com. For instance, amorphous zirconium phosphate (ZrP) has shown effectiveness in catalyzing the isomerization of α-pinene oxide, yielding trans-carveol with high selectivity researchgate.netresearchgate.net. While direct formation of this compound from α-pinene oxide isomerization is less commonly highlighted as the primary product compared to campholenic aldehyde or trans-carveol, it is noted as a potential product under certain conditions d-nb.inforesearchgate.netrsc.org. For example, under supercritical conditions with alumina, α-pinene epoxide transformation yielded campholenic alcohol, this compound, and pinocamphone (B1236806) researchgate.net.

Table 3: Isomerization of α-Pinene Oxide to this compound (and related products)

| Starting Material | Catalyst/System | Solvent | Temperature (°C) | Time (h) | Main Products (including this compound) | References |

| α-Pinene Oxide | Alumina (supercritical fluid) | Isopropanol/CO₂ | 200 | Varies | Campholenic alcohol, this compound, Pinocamphone | researchgate.net |

| α-Pinene Oxide | Zirconium Phosphate (ZrP) | Not specified | Not specified | Not specified | Trans-Carveol (this compound is a minor product) | researchgate.netresearchgate.net |

| α-Pinene Oxide | Formic Acid/Aniline | Not specified | Room Temp. | Not specified | Trans-Carveol (this compound is a minor product) | researchgate.net |

| α-Pinene Oxide | Zeolites (e.g., H-Beta-300, Fe-H-Beta-300) | DMA, Toluene | 50-140 | Varies | Campholenic aldehyde, Trans-Carveol, this compound | d-nb.inforesearchgate.net |

Stereoselective Synthesis and Chiral Control

This compound exists as cis and trans isomers, and its chiral nature is critical for its applications in asymmetric synthesis benchchem.combenchchem.com. While many synthetic routes yield racemic mixtures or specific diastereomers, efforts have been made to achieve enantioselective synthesis.

Chiral Control: The stereochemical outcome of this compound synthesis is influenced by the starting materials and reaction conditions. For instance, the allylic oxidation of β-pinene often leads to a specific stereoisomer of this compound, with reported specific rotations indicating its chiral nature orgsyn.org. Titanocene(III) has been explored for the deoxygenation of epoxides, yielding specific stereoisomers of alcohols, though direct high-yield stereoselective synthesis of this compound via this method is not extensively detailed ugr.es. The use of chiral auxiliaries or catalysts in the synthesis of this compound derivatives has also been investigated, aiming to control the stereochemistry of the final products researchgate.net.

Green Chemistry and Sustainable Synthesis of this compound

The drive towards sustainable chemical processes has spurred research into greener methods for this compound synthesis, emphasizing the use of environmentally benign reagents, catalysts, and reaction conditions.

Heterogeneous catalysis plays a pivotal role in the green synthesis of this compound, offering advantages such as catalyst recyclability, ease of separation, and reduced waste generation.

Catalyst Systems: Palladium-supported catalysts, often in combination with acidic supports like heteropolyacids (HPAs) on SBA-15, have demonstrated efficacy in the allylic oxidation of β-pinene to trans-pinocarveol researchgate.nettandfonline.com. These multifunctional heterogeneous catalysts, containing both metal and acid functions, utilize hydrogen peroxide as an oxidant and can achieve yields of trans-pinocarveol up to 65% researchgate.net. The calcination temperature of the heteropolyacid support and the Pd loading influence the conversion and selectivity researchgate.net.

Zirconium phosphate (ZrP) has emerged as a robust and mild Brønsted acidic heterogeneous catalyst for the isomerization of α-pinene oxide, a pathway that can lead to this compound among other products researchgate.netresearchgate.netresearchgate.netcore.ac.ukrsc.org. ZrP catalysts are recyclable and exhibit good stability, aligning with green chemistry principles researchgate.netresearchgate.net. Other heterogeneous catalysts, including modified zeolites and sulfonic acid-functionalized carbon materials, have also been explored for the isomerization of α-pinene oxide, aiming for selective production of valuable terpene derivatives acs.orgrsc.org.

Table 4: Green Synthesis Approaches Using Heterogeneous Catalysis

| Reaction Type | Catalyst System | Starting Material | Oxidant/Reagent | Solvent | Typical Yield (%) | Sustainability Aspect | References |

| Allylic Oxidation | Pd/HPA-300/SBA-15 | β-Pinene | H₂O₂ | Acetonitrile | Up to 65 | Heterogeneous, Recyclable | researchgate.nettandfonline.com |

| Isomerization | Amorphous Zirconium Phosphate (ZrP) | α-Pinene Oxide | Not specified | Not specified | Varies (TC main) | Heterogeneous, Recyclable | researchgate.netresearchgate.netresearchgate.net |

| Isomerization | Sulfonic acid functionalized carbon | α-Pinene Oxide | Not specified | DMF | 67-85 (for TC) | Heterogeneous, Recyclable | acs.org |

| Isomerization | Hierarchical Beta Zeolites | α-Pinene Oxide | Not specified | Not specified | Up to 42 (for TC) | Heterogeneous, Mild Acidity | acs.org |

Compound List

β-Pinene

α-Pinene

Pinocarvone

α-Pinene Oxide

Myrtenal

Myrtenol

Pinocamphone

Trans-Carveol

Campholenic Aldehyde

Verbenol

Verbenone

Pinol

p-Cymene

Sobrerol

Analytical Characterization and Method Development for Pinocarveol Research

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are indispensable for separating, identifying, and quantifying pinocarveol. Gas chromatography (GC), coupled with various detectors, is widely used due to this compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound. It separates components of a mixture based on their volatility and interaction with the stationary phase, and then the mass spectrometer provides a unique mass spectrum for each compound, allowing for identification by comparison with spectral libraries or authentic standards benchchem.comnih.govresearchgate.netakjournals.comresearchgate.netacademicjournals.orgresearchgate.netcopernicus.orgcaasjk.comnih.govresearchgate.netresearchgate.net.

GC-MS analysis of essential oils has frequently identified this compound as a component. For instance, in Eucalyptus globulus essential oil, trans-pinocarveol was identified as a main component at 10.7% researchgate.net. Similarly, in Pinus armandii pine cone oil, trans-pinocarveol was found at 4.76% using hydrodistillation and 1.09% using SPME academicjournals.org. Studies on Sideritis species also reported trans-pinocarveol as a common component, albeit with high variability in concentration nih.gov. The fragmentation patterns of this compound in GC-MS are characteristic and aid in its identification rjptonline.org.

Gas Chromatography with Flame Ionization Detection (GC-FID) is primarily used for the quantitative analysis of this compound. While GC-MS provides structural information, GC-FID offers high sensitivity and a wide linear range for quantifying compounds. For accurate quantification, internal standards, such as nonadecane, are often employed to normalize variability in injection volumes and detector response benchchem.com. Calibration curves are essential for reliable quantification, ensuring linearity, precision, and appropriate limits of detection (LOD) benchchem.com.

The identification of this compound in complex mixtures is often confirmed by comparing its retention time and retention index (RI) with those of authentic standards analyzed under identical GC conditions benchchem.comresearchgate.netnist.gov. Retention indices, particularly Kovats indices, are valuable for compound identification as they are less dependent on specific instrument parameters compared to retention times alone nih.govnist.govnih.govnih.govpherobase.compherobase.combibliotekanauki.plresearchgate.netconicet.gov.ar.

Various studies report retention indices for this compound on different column types. For example, on a standard non-polar DB-5 column, Kovats indices for trans-pinocarveol range from 1135 to 1152 nih.govpherobase.comresearchgate.net. On polar columns, such as HP-FFAP, the RI can be around 1661 pherobase.com. NIST databases provide comprehensive RI data, summarizing experimental values and their deviations for various column types, aiding in robust identification nist.govnist.gov. The NIST library includes data for 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol (this compound), with median RI values and deviations reported for different column types nist.gov.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide detailed structural information about this compound, complementing chromatographic analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for the definitive structural elucidation and confirmation of this compound. The characteristic chemical shifts and coupling patterns of protons and carbons in the bicyclic structure provide unambiguous identification.

Reported ¹H NMR data for this compound in CDCl₃ typically shows signals for the methyl groups, methylene (B1212753) protons, and the proton attached to the hydroxyl-bearing carbon. For instance, a ¹H NMR spectrum might display signals around δ 0.95, 1.30, and 1.33 (3 s, 9H, 3CH₃), 1.53–2.20 (m, 6H, 2CH₂ and 2CH), and 3.03 (m, 1H, CHOH) orgsyn.org. Another study details ¹H NMR signals at δ 0.65 and 1.28 (2 s, 6H, 2CH₃), 1.63–2.55 (m, 6H, 2CH₂ and 2CH), 4.42 (d, J = 7 Hz., 1H, CHOH), and 4.82 and 5.00 (2 m, 2H, C=CH₂) orgsyn.org. ¹³C NMR data further complements the structural assignment by providing information on the carbon skeleton copernicus.orgmdpi.comrsc.org. Quantitative NMR (q-NMR) has also been employed for the determination of this compound content in plant extracts, using internal standards like 1,2,4,5-tetrachlorobenzene (B31791) scispace.com.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in this compound and its derivatives or in catalytic systems involving this compound. Characteristic absorption bands for the hydroxyl group (O-H stretching) and the C=C double bond are typically observed orgsyn.orggoogle.com. FTIR, often coupled with probe molecules like pyridine, is also utilized to characterize the acidity of catalysts used in reactions involving this compound or its precursors, such as α-pinene oxide isomerization researchgate.netsemanticscholar.org.

X-ray Photoelectron Spectroscopy (XPS) is employed for surface analysis, particularly in the characterization of catalysts. It can provide information on the elemental composition and oxidation states of surface species. In studies involving catalysts for reactions such as α-pinene oxide isomerization, XPS has been used to identify the presence of metal species (e.g., Fe³⁺, Fe²⁺) and their states, which are crucial for understanding catalytic activity researchgate.netsemanticscholar.orglookchem.comosti.govuminho.pt. While not directly characterizing this compound itself, these techniques are applied in research where this compound might be a product or reactant in catalytic processes researchgate.netsemanticscholar.orglookchem.com.

Future Research Directions and Unexplored Avenues in Pinocarveol Chemistry

Development of Novel Synthetic Routes and Catalysts for Enhanced Efficiency and Selectivity

While pinocarveol can be isolated from natural sources, efficient and selective synthetic methods are crucial for large-scale production and the development of derivatives. Current synthetic approaches often involve the oxidation of β-pinene, a readily available precursor from pine trees researchgate.net. Research efforts should focus on developing novel heterogeneous catalysts that offer higher yields, improved stereoselectivity, and reduced environmental impact. For instance, multifunctional catalysts combining acidic and metallic functions, such as palladium supported on SBA-15 with heteropolyacids, have shown promise in the allylic oxidation of β-pinene, achieving up to 65% yield of trans-pinocarveol researchgate.net. Future work could explore novel catalyst supports, alternative oxidizing agents, and greener reaction conditions to optimize these syntheses. Investigating cascade reactions and one-pot syntheses for this compound and its derivatives could also streamline production processes tandfonline.comresearchgate.net.

In-depth Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

The precise biosynthetic pathways of this compound in plants are not fully understood, though it is known to be derived from the oxidation of α-pinene benchchem.com. Identifying the specific enzymes, genes, and regulatory mechanisms involved in its natural production would provide valuable insights for metabolic engineering and biotechnological applications. Furthermore, understanding how this compound is metabolized within different organisms, including plants, microbes, and animals, is essential for predicting its efficacy and fate in biological systems. Research into the metabolic transformations of this compound, such as its enzymatic oxidation to pinocarvone (B108684) and pinocamphone (B1236806), could reveal new bioactive derivatives or metabolic products benchchem.com.

Advanced Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

This compound's biological activities are intrinsically linked to its stereochemistry and functional groups benchchem.com. Advanced SAR studies are needed to systematically modify its structure and evaluate the impact on its various bioactivities. This could involve synthesizing a library of this compound derivatives with targeted structural alterations and assessing their antimicrobial, anti-inflammatory, antioxidant, or other pharmacological effects. Such studies would help identify key pharmacophores responsible for specific activities, paving the way for the design of more potent and selective therapeutic agents or functional ingredients. For example, comparing the activity of cis-pinocarveol with trans-pinocarveol and their ester derivatives like cis-pinocarvyl acetate (B1210297) can highlight the importance of stereochemistry benchchem.com.

Comprehensive Analysis of Ecological Roles and Inter-species Chemical Interactions

The role of this compound in plant-insect interactions and broader ecological contexts requires further investigation. While terpenes in general mediate plant communication and defense nih.govresearchgate.net, the specific ecological functions of this compound are less defined. Research could explore its potential as an attractant or repellent for specific insect species, its contribution to plant defense mechanisms against herbivores or pathogens, and its interactions with other plant species in its natural environment. Addressing contradictory data regarding its ecological roles, such as attractant versus repellent properties, may involve multivariate analyses considering concentration thresholds, species-specific receptor sensitivity, and environmental context benchchem.com.

Expanded Application of Computational Chemistry in this compound Research

Computational chemistry offers powerful tools for predicting and understanding the properties and behavior of this compound. Techniques such as Density Functional Theory (DFT) can elucidate electronic structures and reactivity, while molecular docking can predict binding affinities to biological targets nih.govbiointerfaceresearch.comaaup.edunih.govmdpi.com. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, aiding in the design of new derivatives nih.govbiointerfaceresearch.comaaup.edumdpi.commdpi.com. Exploring these computational approaches for this compound could accelerate the discovery of new applications, optimize synthetic routes, and predict potential biological interactions. For instance, DFT calculations can provide insights into the reaction mechanisms of this compound synthesis or degradation, while molecular docking can identify potential protein targets for its pharmacological effects.

Methodological Standardization and Reproducibility in Bioactivity Data Across Research Studies

Discrepancies in reported bioactivity data for this compound and its derivatives can arise from variations in experimental methodologies, sample purity, and analytical techniques benchchem.com. Establishing standardized protocols for the synthesis, isolation, characterization, and bioactivity testing of this compound is crucial for ensuring the reproducibility and comparability of research findings. This includes standardizing methods for determining minimum inhibitory concentrations (MICs), antioxidant capacity, and anti-inflammatory effects, as well as ensuring the purity and stereochemical integrity of the tested samples. Collaborative efforts to create shared databases and best practices for this compound research would significantly enhance the reliability of future studies.

常见问题

Q. Basic Research Focus

- NMR spectroscopy : Use H and C NMR to confirm backbone structure, with NOESY/ROESY for stereochemical analysis of the bicyclic monoterpene framework .

- Chiral GC or HPLC : Resolve enantiomers using chiral stationary phases (e.g., β-cyclodextrin) to assess optical purity, critical for bioactivity studies .

- Cross-validation : Compare data with computational simulations (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

How should researchers design in vitro assays to evaluate this compound’s biological activity while minimizing false positives?

Q. Basic Research Focus

- Dose-response standardization : Test a wide concentration range (e.g., 1–100 µM) to identify non-linear effects and cytotoxicity thresholds .

- Control for solvent interference : Use vehicle controls (e.g., DMSO) at equivalent concentrations to isolate compound-specific effects .

- Triangulate assays : Combine enzymatic inhibition assays (e.g., acetylcholinesterase) with cell-based models (e.g., SH-SY5Y neurons) to validate mechanistic hypotheses .

What methodological frameworks (e.g., PICOT, PEO) are suitable for structuring hypothesis-driven studies on this compound’s pharmacological potential?

Q. Advanced Research Focus

- PICOT framework : Define P opulation (e.g., neuronal cell lines), I ntervention (this compound dosage), C omparator (existing terpenoids), O utcome (e.g., antioxidant activity), and T imeframe (acute vs. chronic exposure) .

- PEO framework : Focus on P opulation (specific disease models), E xposure (bioavailability via pharmacokinetic studies), and O utcome (therapeutic efficacy metrics) .

- Data alignment : Ensure each framework component maps to measurable variables (e.g., IC values for Outcome) to avoid scope creep .

How can researchers resolve contradictions in published data on this compound’s antimicrobial efficacy?

Q. Advanced Research Focus

- Meta-analysis : Systematically compare studies for methodological differences (e.g., bacterial strains, MIC testing protocols) using PRISMA guidelines .

- Replicate key experiments : Reproduce conflicting studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) to identify protocol-dependent variability .

- Contextualize findings : Factor in compound purity, solvent selection, and microbial growth phases when interpreting discrepancies .

What strategies are effective for isolating this compound from complex biological matrices in metabolomic studies?

Q. Advanced Research Focus

- Sample preparation : Use liquid-liquid extraction (e.g., ethyl acetate) or SPE cartridges to enrich this compound while minimizing matrix interference .

- LC-MS/MS optimization : Employ MRM (Multiple Reaction Monitoring) modes with collision energies tailored to this compound’s fragmentation pattern .

- Internal standards : Spike deuterated analogs (e.g., d-pinocarveol) to correct for recovery inefficiencies .

How should researchers address the limited bioavailability of this compound in preclinical pharmacokinetic studies?

Q. Advanced Research Focus

- Formulation strategies : Test nanoemulsions or cyclodextrin complexes to enhance solubility and absorption .

- Route-specific PK modeling : Compare oral, intraperitoneal, and inhalational administration to identify optimal delivery methods .

- Tissue distribution studies : Use radiolabeled C-pinocarveol to quantify accumulation in target organs .

What computational methods are best suited for predicting this compound’s interactions with biological targets?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for binding affinity predictions .

- MD simulations : Run 100-ns trajectories to assess stability of this compound-protein complexes and identify allosteric sites .

- QSAR modeling : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to observed bioactivities .

How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Q. Advanced Research Focus

- Scaffold diversification : Synthesize analogs with modifications to the bicyclic core (e.g., hydroxylation, epoxidation) and test against a panel of biological targets .

- Data clustering : Apply PCA or hierarchical clustering to group derivatives by activity profiles and identify key functional groups .

- Validation tiers : Prioritize derivatives with in vitro activity for in vivo testing, ensuring alignment with translational research goals .

What ethical and methodological considerations apply when transitioning this compound studies from in vitro to in vivo models?

Q. Advanced Research Focus

- 3R compliance : Follow Replacement, Reduction, and Refinement principles; use organoids or zebrafish embryos for preliminary toxicity screening .

- Dose extrapolation : Calculate allometric scaling factors from in vitro IC to in vivo mg/kg doses using species-specific metabolic rates .

- Blinding protocols : Implement randomized treatment assignments and blinded outcome assessments to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。